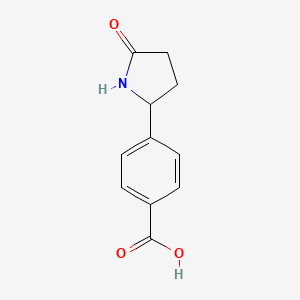

4-(5-Oxopyrrolidin-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

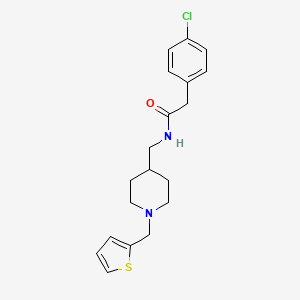

“4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1314727-27-9 . It has a molecular weight of 205.21 and its IUPAC name is 4-(5-oxo-2-pyrrolidinyl)benzoic acid . The compound is in powder form .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications

Coordination Chemistry and Photophysical Properties

Lanthanide-based coordination polymers, synthesized using aromatic carboxylic acids derivatives, have been studied for their photophysical properties. These compounds, including those related to "4-(5-Oxopyrrolidin-2-yl)benzoic acid," serve as efficient light-harvesting chromophores, exhibiting luminescence efficiencies and excited state lifetimes, contributing to the understanding of materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Organic Synthesis

Research into the synthesis of novel compounds involving pyrrolidin-2-one structures has led to the development of potential antibacterial and antitubercular agents. For instance, synthesis efforts have produced 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, highlighting the role of "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives in creating biologically active compounds with potential therapeutic applications (Kharchenko et al., 2008).

Supramolecular Chemistry

The study of supramolecular structures and hydrogen bonding in compounds containing "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives has provided insights into the assembly of complex molecular architectures. These studies have implications for the design of new materials with tailored properties for applications in catalysis, separation, and drug delivery systems (Chesna et al., 2017).

Antimicrobial Activities

Compounds derived from "4-(5-Oxopyrrolidin-2-yl)benzoic acid" have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated the potential of these compounds as antibacterial and antitubercular agents, offering a foundation for the development of new drugs to combat resistant strains of bacteria and tuberculosis (Joshi et al., 2008).

Material Science

Research into the electrochemical properties and applications of "4-(5-Oxopyrrolidin-2-yl)benzoic acid" derivatives has led to the development of novel materials with potential uses in energy storage, conversion, and catalysis. For example, the synthesis and characterization of metal-organic frameworks (MOFs) utilizing these derivatives have revealed unique properties such as solvatochromism and thermo-responsive behavior, opening new avenues for the design of functional materials (Mehlana et al., 2012).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, a key feature of “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, is a versatile scaffold for the design of new compounds with different biological profiles . Future directions in the field may involve exploring the design of new pyrrolidine compounds for the treatment of various human diseases .

properties

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFPNIUVRIVWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Oxopyrrolidin-2-yl)benzoic acid | |

CAS RN |

1314727-27-9 |

Source

|

| Record name | 4-(5-oxopyrrolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)

![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)